CCT244747

描述

CCT244747 是一种新型、强效且高度选择性的细胞周期蛋白依赖性激酶 1 (CHK1) 抑制剂 。它是一种口服活性化合物,在临床前研究中显示出显著的疗效,既可单独使用,也可与基因毒性抗癌药物联合使用。CHK1 是一种丝氨酸/苏氨酸激酶,在 DNA 损伤反应和复制叉稳定性的维持中起着至关重要的作用。 通过抑制 CHK1,this compound 增强了几种化疗药物的细胞毒性,并消除了药物诱导的细胞周期阻滞,从而导致 DNA 损伤和凋亡增加 .

准备方法

CCT244747 的合成涉及多个步骤,从市售原料开始。合成路线通常包括通过各种化学反应(如亲核取代、环化和官能团转化)形成关键中间体。最后一步涉及这些中间体的偶联以形成所需的化合物。仔细优化反应条件以实现高产率和纯度。 This compound 的工业生产方法将涉及扩大这些合成路线,同时确保一致性和质量控制 .

化学反应分析

CCT244747 会经历几种类型的化学反应,包括:

氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括过氧化氢和高锰酸钾。

还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括硼氢化钠和氢化铝锂。

取代: 此反应涉及将一个官能团替换为另一个官能团。取代反应中常用的试剂包括卤代烷烃和亲核试剂,如胺和硫醇。

这些反应形成的主要产物取决于所用试剂和条件。 例如,this compound 的氧化可能会导致酮或醛的形成,而还原可能会产生醇 .

科学研究应用

Radiosensitization

CCT244747 has demonstrated significant radiosensitizing effects in various cancer cell lines. In studies, it was shown to:

- Increase Sensitivity : Enhance the sensitivity of bladder and head and neck cancer cells to radiation therapy.

- Abrogate G2 Arrest : Prevent radiation-induced G2 phase cell cycle arrest, allowing cells to enter mitosis prematurely, which can lead to increased cell death.

Table 1: Radiosensitization Effects of this compound

| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Survival Fraction |

|---|---|---|---|

| T24 | 2 | 0.5 | Reduced |

| RT112 | 4 | 0.5 | Reduced |

| Cal27 | 6 | 0.5 | Reduced |

Combination Therapy with Chemotherapeutics

This compound enhances the cytotoxicity of several anticancer drugs, including gemcitabine and irinotecan. Its combination with these agents leads to:

- Increased DNA Damage : Enhanced levels of DNA damage observed in treated cells.

- Improved Efficacy : Significant improvement in tumor growth delay in xenograft models when combined with genotoxic agents.

Table 2: Efficacy of this compound in Combination Therapies

| Treatment Combination | Tumor Type | Growth Delay (Days) |

|---|---|---|

| This compound + Gemcitabine | Pancreatic Cancer | 14 |

| This compound + Irinotecan | Colorectal Cancer | 12 |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits CHK1 activity with an IC50 range of 29-170 nmol/L across various tumor cell lines. The compound's ability to enhance the effectiveness of chemotherapeutics was confirmed through multiple assays measuring cytotoxicity and cellular response.

In Vivo Studies

This compound has been evaluated in preclinical animal models, particularly focusing on MYCN-driven neuroblastoma. Key findings include:

- Single-Agent Activity : Demonstrated antitumor activity as a standalone treatment.

- Combination Efficacy : When used alongside traditional chemotherapeutics, it resulted in superior tumor control compared to either agent alone.

Table 3: In Vivo Efficacy of this compound

| Study Model | Treatment | Tumor Volume Reduction (%) |

|---|---|---|

| MYCN-driven Neuroblastoma | This compound | 60 |

| Human Tumor Xenografts | This compound + Gemcitabine | 70 |

作用机制

CCT244747 通过选择性抑制 CHK1 发挥作用,CHK1 是 DNA 损伤反应的关键调节剂。CHK1 在响应由直接 DNA 损伤或复制压力引起的 DNA 单链断裂时被激活。CHK1 的激活启动了信号级联反应,导致细胞周期阻滞,从而为 DNA 修复留出时间。通过抑制 CHK1,this compound 消除了细胞周期阻滞,抑制了 DNA 修复,并增强了 DNA 损伤后肿瘤细胞的死亡。 这使得肿瘤细胞,特别是那些缺乏完整 G1 检查点的肿瘤细胞,对基因毒性治疗更加敏感 .

相似化合物的比较

CCT244747 作为 CHK1 抑制剂,在高度选择性和效力方面独树一帜。类似的化合物包括 SAR-020106 和其他用于癌症治疗的 CHK1 抑制剂。与这些化合物相比,this compound 在临床前研究中显示出优异的疗效,既可单独使用,也可与其他化疗药物联合使用。 其口服生物利用度和良好的药代动力学特性进一步增强了其作为治疗剂的潜力 .

生物活性

CCT244747 is a novel, potent, and selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response and cell cycle regulation. This compound has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of existing chemotherapeutic agents and improving outcomes in various malignancies.

CHK1 is essential for maintaining genomic stability, especially in response to DNA damage. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby promoting apoptosis. This compound functions as an ATP-competitive inhibitor, effectively blocking CHK1 activity and disrupting the cell cycle checkpoints that cancer cells rely on for survival.

Pharmacological Profile

Key Findings:

- Inhibition Potency: this compound has an IC50 range of 29–170 nM against cellular CHK1 activity, indicating strong inhibition capabilities .

- Combination Therapy: The compound significantly enhances the cytotoxicity of several chemotherapeutic agents, including gemcitabine and irinotecan, by abrogating drug-induced S and G2 phase arrest in tumor cell lines .

- Single-Agent Activity: Remarkably, this compound has demonstrated substantial single-agent antitumor activity in MYCN-driven neuroblastoma models .

Efficacy in Tumor Models

This compound has been evaluated in various preclinical settings:

| Study Type | Tumor Model | Result |

|---|---|---|

| In vitro | Multiple human tumor cell lines | Enhanced cytotoxicity with gemcitabine |

| In vivo | MYCN-driven neuroblastoma | Significant tumor growth inhibition |

| Combination Therapy | SW620 xenograft model | Increased efficacy with gemcitabine |

| Radiosensitization | Head and neck cancer models | Abrogation of radiation-induced G2 arrest |

In a study involving MYCN-driven transgenic mouse models, this compound was administered orally at doses of 100 mg/kg for seven consecutive days. The results indicated a marked reduction in tumor size as assessed by MRI, highlighting its potential as a therapeutic agent .

Biomarker Modulation

The biological activity of this compound is also characterized by its effects on specific biomarkers associated with CHK1 activity:

- pS296 CHK1: This phosphorylated form serves as a marker for active CHK1. This compound treatment led to decreased levels of pS296 CHK1, confirming effective inhibition.

- pY15 CDK1: A marker indicating cell cycle inactivity; levels were reduced following treatment with this compound, suggesting that the compound promotes cell cycle progression despite DNA damage .

Case Study: Neuroblastoma

In a preclinical study focused on neuroblastoma, this compound was shown to enhance the effectiveness of standard chemotherapy regimens. Mice treated with both this compound and gemcitabine exhibited significantly reduced tumor volumes compared to those receiving gemcitabine alone. This illustrates the potential for this compound to be integrated into combination therapies for improved patient outcomes .

Radiosensitization Effects

This compound has also been investigated for its ability to sensitize tumors to radiation therapy. In head and neck cancer models, combining this compound with radiation resulted in enhanced tumor control and prolonged survival compared to radiation alone. This effect was attributed to the compound's ability to disrupt the G2 checkpoint following radiation exposure .

属性

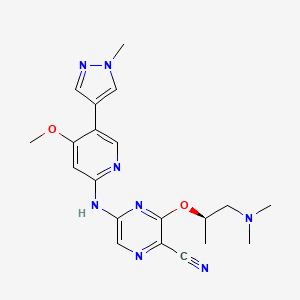

IUPAC Name |

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLGMOXAQMNEH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。